molecular formula C7H13NS B13255247 1-Azabicyclo[3.2.1]octane-4-thiol

1-Azabicyclo[3.2.1]octane-4-thiol

Cat. No.: B13255247
M. Wt: 143.25 g/mol
InChI Key: MLNLIJNQQYGNKM-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane-4-thiol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and synthetic chemistry. The presence of both a nitrogen atom and a thiol group within the bicyclic framework makes it a versatile intermediate for various chemical reactions.

Preparation Methods

The synthesis of 1-Azabicyclo[32One common synthetic route is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic structure . Subsequent functionalization steps, such as deprotonation and irradiation, can be used to introduce the thiol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[3.2.1]octane-4-thiol has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery.

    Medicine: Its derivatives have shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Azabicyclo[3.2.1]octane-4-thiol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the bicyclic structure allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octane-4-thiol can be compared with other similar compounds, such as:

The presence of the thiol group in 1-Azabicyclo[32

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-4-thiol

InChI

InChI=1S/C7H13NS/c9-7-2-4-8-3-1-6(7)5-8/h6-7,9H,1-5H2

InChI Key

MLNLIJNQQYGNKM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C1C2)S

Origin of Product

United States

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